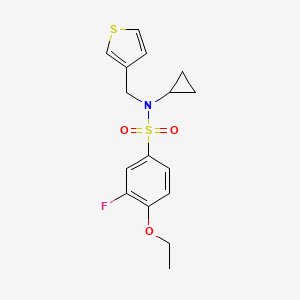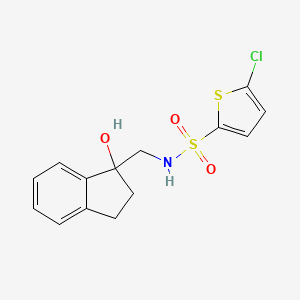![molecular formula C28H35N5O2 B2933332 8-[(Dibenzylamino)methyl]-7-hexyl-1,3-dimethylpurine-2,6-dione CAS No. 851942-18-2](/img/no-structure.png)
8-[(Dibenzylamino)methyl]-7-hexyl-1,3-dimethylpurine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-[(Dibenzylamino)methyl]-7-hexyl-1,3-dimethylpurine-2,6-dione, also known as DBHDD, is a synthetic compound that has gained attention in the field of medicinal chemistry due to its unique properties. DBHDD belongs to the class of purine derivatives and has been studied extensively for its potential in developing novel therapeutic agents.
Mecanismo De Acción
The mechanism of action of 8-[(Dibenzylamino)methyl]-7-hexyl-1,3-dimethylpurine-2,6-dione is not fully understood. However, it has been reported to inhibit the activity of phosphodiesterase (PDE) enzymes. PDE enzymes are responsible for the breakdown of cyclic nucleotides, which are involved in various cellular processes. By inhibiting PDE enzymes, this compound increases the levels of cyclic nucleotides, leading to various physiological effects.
Biochemical and Physiological Effects:
This compound has been reported to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been reported to exhibit anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, this compound has been shown to have antiviral properties by inhibiting the replication of viruses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
8-[(Dibenzylamino)methyl]-7-hexyl-1,3-dimethylpurine-2,6-dione has several advantages for lab experiments. It is relatively easy to synthesize and has been reported to exhibit potent biological activity at low concentrations. However, this compound has some limitations for lab experiments. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. Additionally, the mechanism of action of this compound is not fully understood, which can make it challenging to interpret experimental results.
Direcciones Futuras
There are several future directions for research on 8-[(Dibenzylamino)methyl]-7-hexyl-1,3-dimethylpurine-2,6-dione. One potential direction is to investigate its potential in developing novel therapeutic agents for neurodegenerative diseases. Another direction is to study its potential in treating viral infections. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential for developing therapeutic agents for various diseases.
Conclusion:
In conclusion, this compound is a synthetic compound that has gained attention in the field of medicinal chemistry due to its unique properties. It has been studied for its potential in developing therapeutic agents for various diseases and has been reported to exhibit anti-inflammatory, antitumor, and antiviral properties. Further research is needed to fully understand the mechanism of action of this compound and its potential for developing novel therapeutic agents.
Métodos De Síntesis
The synthesis of 8-[(Dibenzylamino)methyl]-7-hexyl-1,3-dimethylpurine-2,6-dione involves the reaction of 7-hexyl-1,3-dimethylxanthine with dibenzylamine in the presence of acetic anhydride. The reaction is carried out in a solvent mixture of dichloromethane and methanol. The yield of this compound obtained through this method is reported to be around 60%.
Aplicaciones Científicas De Investigación
8-[(Dibenzylamino)methyl]-7-hexyl-1,3-dimethylpurine-2,6-dione has been studied for its potential in developing therapeutic agents for various diseases. It has been reported to exhibit anti-inflammatory, antitumor, and antiviral properties. This compound has also been studied for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
Número CAS |
851942-18-2 |
|---|---|
Fórmula molecular |
C28H35N5O2 |
Peso molecular |
473.621 |
Nombre IUPAC |
8-[(dibenzylamino)methyl]-7-hexyl-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C28H35N5O2/c1-4-5-6-13-18-33-24(29-26-25(33)27(34)31(3)28(35)30(26)2)21-32(19-22-14-9-7-10-15-22)20-23-16-11-8-12-17-23/h7-12,14-17H,4-6,13,18-21H2,1-3H3 |
Clave InChI |
XEQYKOBRQTUGHE-UHFFFAOYSA-N |
SMILES |
CCCCCCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN(CC3=CC=CC=C3)CC4=CC=CC=C4 |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(E)-N-(3-(1H-imidazol-1-yl)propyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2933251.png)
![N-(2-chlorophenyl)-2-[[3-(2-fluorophenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2933252.png)
![N-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}-N,2-dimethylpropanamide](/img/structure/B2933256.png)
![N-1,3-benzodioxol-5-yl-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide](/img/structure/B2933260.png)
![{2-Oxaspiro[4.4]nonan-3-yl}methanamine](/img/structure/B2933263.png)

![2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-[(2H-1,3-benzodioxol-5-yl)methyl]acetamide](/img/structure/B2933265.png)

![N-[(2-bromophenyl)methyl]cyclopentanamine hydrochloride](/img/structure/B2933267.png)
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)thiophene-3-carboxamide](/img/structure/B2933268.png)

![[2-(3-Chlorophenyl)pyrrolidin-1-yl]-(1-prop-2-ynylpiperidin-4-yl)methanone](/img/structure/B2933270.png)
